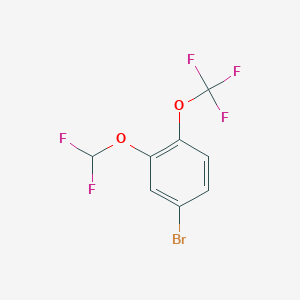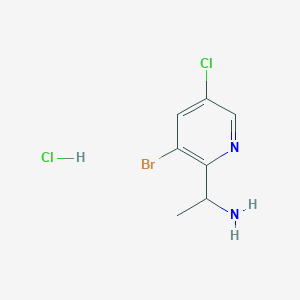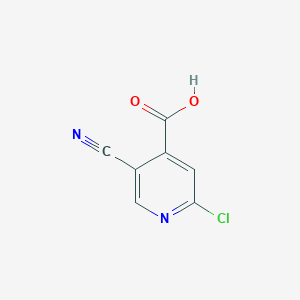
2-Chloro-5-cyanoisonicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-Chloro-5-cyanoisonicotinic acid” were not found, there are general methods for the production of similar compounds. For instance, the production process of 2-chloro-5-nitrobenzoic acid involves process steps of nitration, alkali dissolution, acid precipitation, and others .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-cyanoisonicotinic acid” can be analyzed using various techniques such as X-ray diffraction (XRD), proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations . These techniques can confirm the crystal structure, molecular structure, and presence of functional groups in the formed crystal .
Wissenschaftliche Forschungsanwendungen
-
Cocrystal Formation with Nicotinamide
- Field : Crystallography
- Application : A 1:1 cocrystal of nicotinamide with 2-chloro-5-nitrobenzoic acid was studied .
- Method : The cocrystal was formed through hydrogen bonds and weak π–π interactions .
- Results : The study provided insights into the crystal structure of the cocrystal, which could be useful in various applications, such as the prevention of type 1 diabetes and in palliative radiotherapy .
-
Synthesis of N-Arylanthranilic Acid Derivatives
- Field : Organic Chemistry
- Application : A series of N-arylanthranilic acid derivatives were synthesized .
- Method : The synthesis involved amination of 2-chloro-5-nitrobenzoic acid with various arylamine in superheated water with potassium carbonate as base .
- Results : Good yields were achieved within 2-3 hours .
-
[5+2] Cycloadditions in Natural Product Synthesis
- Field : Organic Chemistry
- Application : The [5+2] cycloaddition is a powerful reaction used to access seven-membered ring systems existing in complex natural products and pharmaceuticals .
- Method : This type of cycloaddition has been used in the synthesis of complex natural products .
- Results : The [5+2] cycloadditions have influenced the logical process of the synthesis .
-
Metal–Organic Frameworks (MOFs) for Pollutants Removal
- Field : Environmental Science
- Application : MOFs, constructed with metal ions or clusters and organic ligands, have been used for pollutants removal .
- Method : The adjustable channel structure, abundant unsaturated metal sites and modifiable ligands of MOFs make them suitable for this application .
- Results : MOFs have shown promise in the removal of various pollutants, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions .
-
Electrophilic Cyanide-Transfer Reagents
- Field : Organic Chemistry
- Application : The use of electrophilic cyanide-transfer reagents has become a versatile strategy to access important structural motives in a complementary way compared to other methods .
- Method : Over the last few years a variety of different reagents have been very successfully employed for the cyanation of different nucleophiles .
- Results : This article highlights some of the most recent impressive achievements in the field of transition metal-free electrophilic cyanation reactions, which have now become a powerful synthetic tool even with respect to asymmetric transformations .
-
Plant Disease Resistance
- Field : Agriculture and Plant Science
- Application : Ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids have been studied as potential inducers of plants’ natural immune system .
- Method : These substances, known as elicitors, stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
- Results : The obtained results show that ester derivatives of nicotinic acid were more phytotoxic than derivatives of isonicotinic acid .
Safety And Hazards
Zukünftige Richtungen
Future research could focus on the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system . Additionally, the development of more effective and ecological methods of protecting plants against diseases is a promising area of research .
Eigenschaften
IUPAC Name |
2-chloro-5-cyanopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-1-5(7(11)12)4(2-9)3-10-6/h1,3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFPZPBZMPOWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyanoisonicotinic acid | |
CAS RN |
1638361-41-7 | |
| Record name | 2-chloro-5-cyanopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



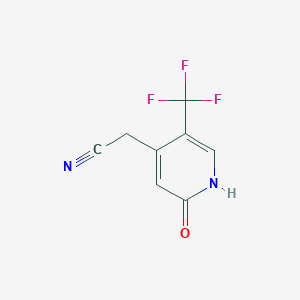

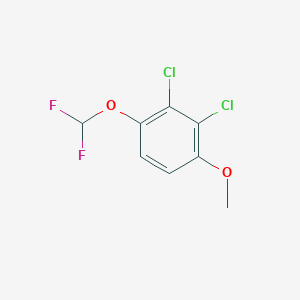



![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)

